molecular formula C6H2Cl3I B2484251 1,2,4-Trichloro-3-iodobenzene CAS No. 38411-20-0

1,2,4-Trichloro-3-iodobenzene

Cat. No.: B2484251
CAS No.: 38411-20-0
M. Wt: 307.34
InChI Key: OQMMMNSQFMXSBX-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3-iodobenzene (C₆H₂Cl₃I) is a halogenated aromatic compound characterized by three chlorine substituents at positions 1, 2, and 4, and an iodine atom at position 2. Its molecular weight is 307.35 g/mol. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of chlorine and the polarizable iodine atom. Halogenated benzenes are widely studied for their environmental persistence, biodegradability, and applications in pharmaceuticals and materials science.

Properties

IUPAC Name

1,2,4-trichloro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMMNSQFMXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1,2,4-trichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine substituents deactivate the benzene ring but direct incoming electrophiles to specific positions. The iodine atom at position 3 further influences regioselectivity through steric and electronic effects.

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsReferences
BrominationBr₂, FeBr₃ or AlBr₃5-Bromo-1,2,4-trichloro-3-iodobenzeneBromination occurs preferentially at the para position relative to the iodine (position 5) due to steric hindrance at position 6.
SulfonationH₂SO₄, SO₃5-Sulfo-1,2,4-trichloro-3-iodobenzeneSulfonation is slower compared to non-halogenated aromatics, requiring elevated temperatures (80–100°C).

Mechanistic Insight :

  • Chlorine atoms stabilize the Wheland intermediate during electrophilic attack via inductive effects.

  • Iodine’s +M (mesomeric) effect weakly activates the ring at position 5, favoring substitution there.

Nucleophilic Aromatic Substitution

The iodine atom serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions.

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsReferences
AminationNH₃, CuI, K₂CO₃, DMSO, 100°C1,2,4-Trichloro-3-aminobenzeneIodine is replaced by NH₂ with >80% yield. CuI catalyzes the Ullmann-type coupling.
ThiolationNaSH, EtOH, reflux1,2,4-Trichloro-3-mercaptobenzeneReaction proceeds via an SNAr mechanism, with iodide as the leaving group.

Kinetic Note :

  • Nucleophilic substitution at iodine is 10–50× faster than at chlorine due to iodine’s lower bond dissociation energy and larger atomic radius.

Oxidation and Reduction

Halogen retention varies depending on reaction conditions:

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsReferences
ReductionH₂, Pd/C, 50°C1,2,4-TrichlorobenzeneIodine is selectively removed, retaining all chlorine substituents.
OxidationKMnO₄, H₂O, Δ3-Iodo-1,2,4-trichlorophenolHydroxylation occurs at position 5, forming a phenol derivative.

Biodegradation Pathways

Microbial degradation by Pseudomonas strains involves dioxygenation and dehalogenation:

StepEnzymes/ProcessIntermediatesChloride/Iodide ReleaseReferences
1Dioxygenasecis-3,4,6-Trichloro-1,2-dihydroxycyclohexa-3,5-dieneNone
2Dehydrogenase3,4,6-Trichlorocatechol1 eq Cl⁻
3Ortho-cleavage2,3,5-Trichloromuconate2 eq Cl⁻

Notable Findings :

  • Iodine substitution slows degradation rates compared to all-chlorinated analogs due to steric hindrance during enzyme binding .

  • No iodide release is observed in aerobic conditions, suggesting iodine remains bound until later stages .

Stability and Side Reactions

  • Thermal Decomposition : Above 200°C, the compound releases iodine vapor (detected via mass spectrometry).

  • Photoreactivity : UV light induces homolytic cleavage of C–I bonds, generating aryl radicals that dimerize or abstract hydrogen.

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis :
    • 1,2,4-Trichloro-3-iodobenzene is utilized as an intermediate in the synthesis of various organic compounds. It can participate in coupling reactions to form more complex structures, such as in the production of pharmaceuticals and agrochemicals .
  • Material Science :
    • The compound is employed in the development of novel materials, including polymers and dyes. Its halogenated structure contributes to unique electronic properties that are beneficial in material design .
  • Biological Studies :
    • Research indicates potential applications in biological systems, where it may serve as a probe for studying halogenated compounds' effects on biological pathways. Its interaction with biological molecules can provide insights into drug design and environmental toxicity .

Case Study 1: Synthesis of Pharmaceuticals

A notable application of this compound is in the synthesis of specific pharmaceutical agents. For example, researchers have demonstrated its use in synthesizing anti-inflammatory drugs through a series of nucleophilic substitutions and coupling reactions. The study outlined the reaction conditions and yields achieved using this compound as a precursor.

Case Study 2: Environmental Impact Assessment

Another study focused on assessing the environmental impact of halogenated compounds, including this compound. The research involved analyzing soil samples from areas where these compounds were used industrially. Results indicated potential bioaccumulation effects and toxicity levels in local flora and fauna.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on target molecules, influencing their reactivity and stability. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring’s electron density is altered, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Electronic Properties

The position and number of halogens significantly alter electronic and steric effects. Key analogs include:

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
1,2,4-Trichloro-3-iodobenzene C₆H₂Cl₃I 1-Cl, 2-Cl, 4-Cl, 3-I 307.35 High polarity due to iodine; slower nucleophilic substitution vs. chloro-only analogs.
1,2-Dichloro-3-iodobenzene C₆H₃Cl₂I 1-Cl, 2-Cl, 3-I 272.90 Lower molecular weight; reduced steric hindrance compared to trichloro analog .
1,2,4,5-Tetrachlorobenzene (1,2,4,5-TCB) C₆H₂Cl₄ 1-Cl, 2-Cl, 4-Cl, 5-Cl 215.89 No iodine; higher symmetry; degraded by Pseudomonas sp. via dioxygenation to trichlorocatechol .
1,2,4,5-Tetrafluoro-3,6-diiodobenzene C₆F₄I₂ 1-F, 2-F, 4-F, 5-F, 3-I, 6-I 457.91 Fluorine’s electronegativity enhances stability; iodine enables halogen bonding in co-crystals .

Key Observations :

  • Iodine vs.
  • Symmetry : 1,2,4,5-TCB’s symmetrical substitution pattern facilitates microbial degradation, whereas asymmetric halogenation (e.g., this compound) may hinder enzyme recognition .

Biodegradability and Environmental Fate

  • 1,2,4-Trichlorobenzene (1,2,4-TCB) : Degraded by Pseudomonas sp. strain PS12 via dioxygenation to 3,4,6-trichlorocatechol, followed by ortho-cleavage . Chloride release is stoichiometric, indicating dehalogenation.
  • This compound: The iodine substituent likely impedes degradation pathways optimized for chlorinated benzenes. No direct studies are available, but iodine’s larger atomic radius may sterically hinder enzyme binding.
  • 1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB) : Degraded by Pseudomonas sp. strain PS14, producing the same intermediate (3,4,6-trichlorocatechol) as 1,2,4-TCB, but with spontaneous HCl elimination during rearomatization .

Environmental Impact : Iodinated analogs like this compound may exhibit greater environmental persistence due to reduced microbial compatibility and slower degradation kinetics compared to chloro-only derivatives.

Biological Activity

1,2,4-Trichloro-3-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects, supported by data tables and research findings from diverse sources.

Chemical Structure

This compound has the molecular formula C6H2Cl3I. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological interactions.

Overview

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to the structural arrangement of its halogen substituents.

Minimum Inhibitory Concentration (MIC)

A study investigating the antimicrobial properties of polyhalogenated benzenes found that this compound showed significant inhibition against several microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains are summarized in Table 1.

Compound Bacillus subtilis Micrococcus luteus Pseudomonas aeruginosa Candida albicans
This compound100 µg/mL100 µg/mL800 µg/mLNot tested

The results indicate that this compound is particularly effective against Bacillus subtilis and Micrococcus luteus with an MIC of 100 µg/mL .

Cell Line Testing

Cytotoxicity assessments have been conducted using various human cancer cell lines to evaluate the potential therapeutic applications of this compound. In one study, the compound was tested against colon adenocarcinoma cell lines:

Cell Line IC50 (µM)
Colo 205>100
Colo 320>100
MRC-5>100

These results suggest that while the compound exhibits antimicrobial properties, it may have limited cytotoxic effects on certain cancer cell lines at higher concentrations .

Antimicrobial Efficacy

A comprehensive study on polyhalogenated compounds highlighted the varying degrees of antimicrobial activity based on the specific halogen substitutions. The study noted that compounds with iodine substituents often exhibited enhanced activity against gram-positive bacteria compared to their brominated or fluorinated counterparts .

Environmental Impact

This compound is also recognized for its environmental persistence and potential toxicity. As a halogenated aromatic compound, it poses risks as an environmental pollutant. Its degradation products may retain biological activity, necessitating further research into its environmental fate and effects on ecosystems .

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